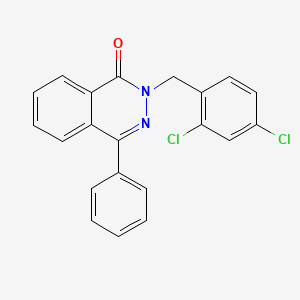![molecular formula C21H16ClN3O4S2 B11064790 methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11064790.png)
methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core.
Preparation Methods
The synthesis of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chloroanilino group: This is achieved through a substitution reaction where the aniline derivative is introduced.
Methylation and esterification: The final steps involve methylation and esterification to obtain the desired compound.
Chemical Reactions Analysis
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino and thienyl groups.
Scientific Research Applications
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: Its interactions with biological systems are of interest for understanding its potential effects and applications.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with similar compounds such as:
METHYL 2-[(4-CHLOROANILINO)CARBONYL]AMINO BENZOATE: This compound has a similar structure but differs in the position of the chloroanilino group.
METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: This compound shares some structural similarities but has a different core structure.
Properties
Molecular Formula |
C21H16ClN3O4S2 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-thiophen-2-yl-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-11-17(20(28)29-2)18(14-8-5-9-30-14)25-16(26)10-15(31-21(25)23-11)19(27)24-13-7-4-3-6-12(13)22/h3-10,18H,1-2H3,(H,24,27) |
InChI Key |
RYAOKPGBQKFOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(4-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11064707.png)

![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
![Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11064748.png)

![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline](/img/structure/B11064794.png)
![4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064798.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)
